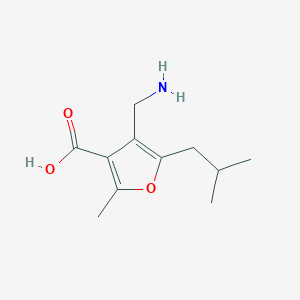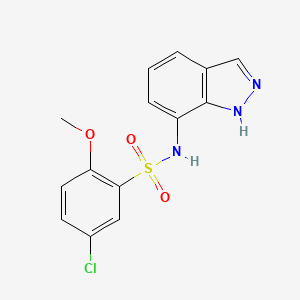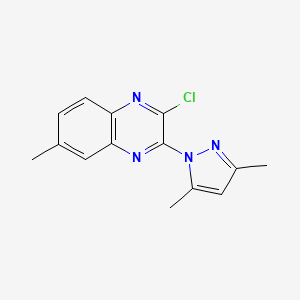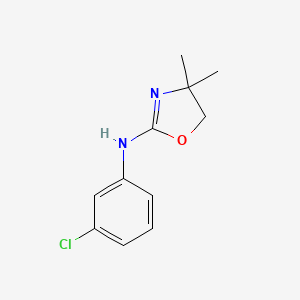![molecular formula C19H21N3O6 B14946096 ethyl 4-{1-[4-(methoxycarbonyl)phenyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}piperazine-1-carboxylate](/img/structure/B14946096.png)
ethyl 4-{1-[4-(methoxycarbonyl)phenyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-{1-[4-(METHOXYCARBONYL)PHENYL]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a pyrrole ring, a pyrazine ring, and ester functional groups, making it a versatile molecule for synthetic and analytical purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{1-[4-(METHOXYCARBONYL)PHENYL]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of a substituted phenylhydrazine with an appropriate diketone to form the pyrazine ring. This is followed by esterification reactions to introduce the ethyl ester group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistency and efficiency in production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 4-{1-[4-(METHOXYCARBONYL)PHENYL]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted esters. These products can be further utilized in different chemical syntheses and applications .
Applications De Recherche Scientifique
ETHYL 4-{1-[4-(METHOXYCARBONYL)PHENYL]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of ETHYL 4-{1-[4-(METHOXYCARBONYL)PHENYL]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s ester groups and aromatic rings allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazine and pyrrole derivatives with ester functional groups. Examples include:
- ETHYL 4-{1-[4-(CARBOXY)PHENYL]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
- METHYL 4-{1-[4-(METHOXYCARBONYL)PHENYL]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE .
Uniqueness
The uniqueness of ETHYL 4-{1-[4-(METHOXYCARBONYL)PHENYL]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE lies in its specific combination of functional groups and its potential for diverse chemical transformations. Its structure allows for various modifications, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C19H21N3O6 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
ethyl 4-[1-(4-methoxycarbonylphenyl)-2,5-dioxopyrrol-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H21N3O6/c1-3-28-19(26)21-10-8-20(9-11-21)15-12-16(23)22(17(15)24)14-6-4-13(5-7-14)18(25)27-2/h4-7,12H,3,8-11H2,1-2H3 |
Clé InChI |
VMMQIXVPVDDMBA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCN(CC1)C2=CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B14946030.png)

![1-(3-bromophenyl)-4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B14946033.png)
![16-chloro-5,7-dimethyl-1,3,5,7,10-pentazapentacyclo[10.8.0.02,10.04,9.013,18]icosa-2,4(9),11,13(18),14,16,19-heptaene-6,8-dione](/img/structure/B14946040.png)
![Ethyl 7-amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14946046.png)
![N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B14946063.png)



![N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B14946086.png)
![1-Phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14946092.png)

![2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide](/img/structure/B14946114.png)
